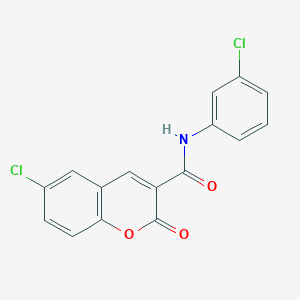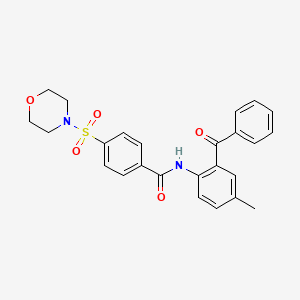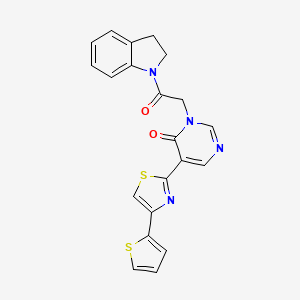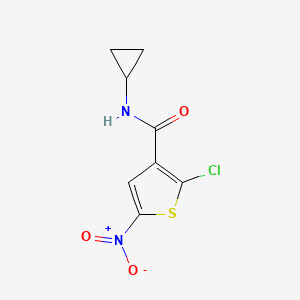
6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with the empirical formula C12H8Cl2N2O . It is a solid substance and is used by researchers in the field of chemistry .
Molecular Structure Analysis
The molecular weight of “6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide” is 267.11 . Its SMILES string is O=C(NC1=CC=CC(Cl)=C1)C2=CN=C(Cl)C=C2 , which provides a textual representation of its molecular structure.Physical And Chemical Properties Analysis
“6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide” is a solid substance . Its molecular weight is 267.11 , and its empirical formula is C12H8Cl2N2O .Wissenschaftliche Forschungsanwendungen
Eco-Friendly Synthesis Approaches : Proença and Costa (2008) discussed the synthesis of 2-oxo-2H-chromene-3-carboxamides, including compounds similar to 6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide. They employed an eco-friendly method using aqueous sodium carbonate for the Knoevenagel condensation process (Proença & Costa, 2008).
Synthesis and Biological Evaluation : Ramaganesh, Bodke, and Venkatesh (2010) synthesized and evaluated a series of compounds including 2-oxo-2H-chromene-3-carboxamides for their biological properties. They focused on the synthesis process and the structural confirmation of these compounds (Ramaganesh, Bodke, & Venkatesh, 2010).
Reactions with Cyanothioacetamides : Kornev, Tishin, and Sosnovskikh (2019) explored the reaction of chromone-3-carboxamides with cyanothioacetamides, leading to various yields of novel compounds. This study adds to the understanding of the reactivity and potential applications of chromone derivatives (Kornev, Tishin, & Sosnovskikh, 2019).
Crystal Structures Analysis : Gomes et al. (2015) analyzed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. Their study provided insights into the molecular configurations and interactions, which is crucial for understanding the properties of these compounds (Gomes et al., 2015).
Fluorescent Probe Development : Bekhradnia, Domehri, and Khosravi (2016) developed a novel coumarin-based fluorescent probe using derivatives of 2-oxo-2H-chromene-3-carboxamide for the selective detection of Cu(II) ions. This application demonstrates the potential utility of the compound in chemical sensing (Bekhradnia, Domehri, & Khosravi, 2016).
Safety and Hazards
This compound is classified under GHS07, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory effects , suggesting that this compound may also target inflammatory pathways.
Biochemical Pathways
, similar compounds have been shown to inhibit the expression and activities of certain vital inflammatory mediators. This suggests that this compound may also affect inflammatory pathways.
Result of Action
Based on the anti-inflammatory effects of similar compounds , it is likely that this compound may also have anti-inflammatory effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
6-chloro-N-(3-chlorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-10-2-1-3-12(8-10)19-15(20)13-7-9-6-11(18)4-5-14(9)22-16(13)21/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYHXWXRVBMSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2809272.png)
![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfanyl]benzoic acid](/img/structure/B2809275.png)
![5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B2809276.png)
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2809277.png)

![3-[3-(3-Chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2809280.png)
![2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-isopropylacetamide](/img/structure/B2809281.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide](/img/structure/B2809283.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2809284.png)


